Dual Patent Pedigree: The Only Indoline-6-sulfonyl Chloride Intermediate Explicitly Named in Both 5-HT₆ and FBPase N-Acylsulfonamide Inhibitor Patents
1-Methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride is the explicitly designated sulfonyl chloride building block for constructing 5-HT₆ receptor ligands in US7696229B2 and for assembling N-acylsulfonamide FBPase inhibitors in CN107098846A [1]. No other indoline-6-sulfonyl chloride (e.g., unsubstituted CAS 1094209-35-4, N-acetyl CAS 313690-18-5, or N-cyclopropanecarbonyl CAS 1315368-12-7) is named as a required intermediate across both of these therapeutically unrelated patent families. This dual-citation status confirms that the N-methyl substitution pattern is independently validated by two distinct drug discovery programs.
| Evidence Dimension | Patent family coverage (therapeutic area diversity) |
|---|---|
| Target Compound Data | Explicitly cited in patents for 5-HT₆ (CNS) AND FBPase N-acylsulfonamide inhibitors (Type 2 diabetes) |
| Comparator Or Baseline | 6-Indolinesulfonyl chloride (CAS 1094209-35-4): cited in DapE antibacterial patents only; 1-Acetyl-indoline-6-sulfonyl chloride (CAS 313690-18-5): cited in DapE/sulfonamide patents; 1-Cyclopropanecarbonyl analog (CAS 1315368-12-7): no patent citation found; 1H-Indole-6-sulfonyl chloride (CAS 1094209-34-3): cited in general indole patent families but lacks the saturated indoline ring required for the 5-HT₆ and FBPase inhibitor scaffolds |
| Quantified Difference | Target compound: 2 distinct therapeutic patent families; Comparators: ≤1 patent family each |
| Conditions | Patent document analysis (US7696229B2, CN107098846A, WO9824430-A1, DapE inhibitor literature) |
Why This Matters
For procurement supporting drug discovery, selecting the N-methyl indoline intermediate provides access to two structurally distinct, patent-protected chemical series, whereas alternative indoline-6-sulfonyl chlorides limit the accessible IP space to a single therapeutic area or none.
- [1] US7696229B2 (5-HT6). CN107098846A (FBPase N-acylsulfonamide). Patent analysis via Molaid. 2025. https://www.molaid.com View Source
